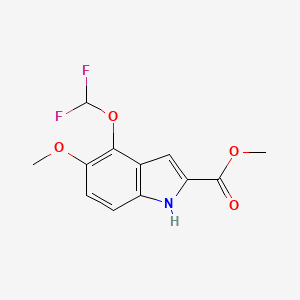

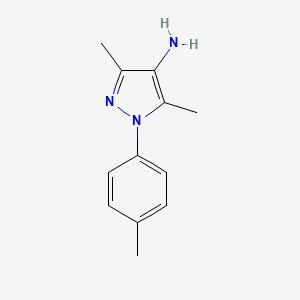

![molecular formula C9H11N5 B6142581 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-77-4](/img/structure/B6142581.png)

1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is a biochemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “this compound”, can be achieved through various methods. One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . A series of 5-substituted 1H-tetrazoles can also be synthesized from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C9H11N5 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.22 and a molecular formula of C9H11N5 . Further information about its physical and chemical properties such as melting point, boiling point, solubility, etc., was not found in the search results.Scientific Research Applications

1,3-PTA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a source of energy for biochemical reactions. Additionally, it has been used in drug discovery, as it can be used to identify novel compounds that may have therapeutic potential. It has also been used in the synthesis of various compounds, such as peptides and nucleosides.

Mechanism of Action

Target of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic activity .

Mode of Action

It is known that tetrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Tetrazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine .

Advantages and Limitations for Lab Experiments

1,3-PTA has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain reagent, and it is relatively stable. Additionally, it can be used as a source of energy for biochemical reactions, as well as a catalyst in organic synthesis. However, it can be toxic in high concentrations, and it can be difficult to handle in large quantities.

Future Directions

1,3-PTA can be used in a variety of future directions. It can be used in the synthesis of novel compounds, such as peptides and nucleosides. Additionally, it can be used in drug discovery, as it can be used to identify novel compounds that may have therapeutic potential. Additionally, it can be used as a reagent in organic synthesis, allowing for the formation of new compounds. Finally, it can be used as a catalyst in biochemical reactions, allowing for the formation of new bonds.

Synthesis Methods

1,3-PTA can be synthesized from 1,3-diaminopropane and hydrazoic acid in a two-step process. In the first step, 1,3-diaminopropane is reacted with hydrazoic acid to form 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine. In the second step, the product is purified by recrystallization.

properties

IUPAC Name |

1-[3-(tetrazol-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADSVKGJGKLFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2C=NN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

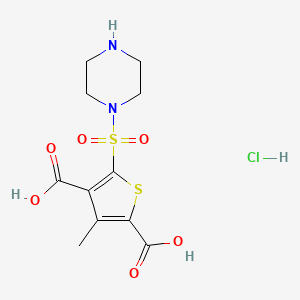

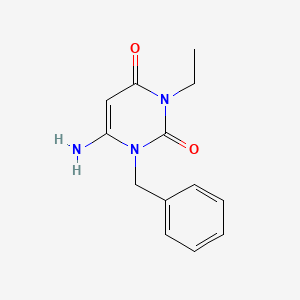

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

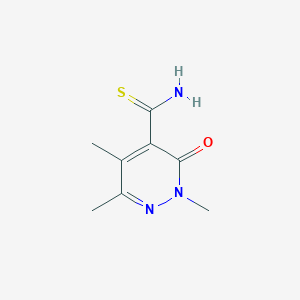

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)

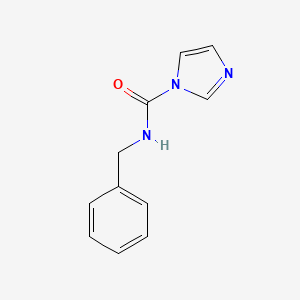

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)

![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)

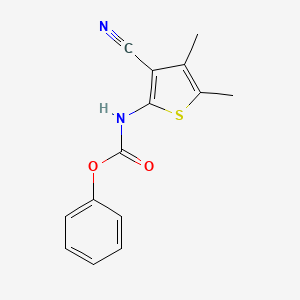

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)